molecular formula C19H18O6 B2413030 (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-72-8

(Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2413030
CAS No.: 622806-72-8
M. Wt: 342.347
InChI Key: UKAJFJGEWDWZMH-MFOYZWKCSA-N
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Description

(Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring a benzofuranone core conjugated with a 5-methylfuran moiety, positions it as a high-value chemical tool for probing biological pathways. Researchers are primarily investigating this compound and its analogs for their potential as inhibitors of key enzymatic targets. Benzofuran-based scaffolds are widely studied for their diverse pharmacological profiles , including anti-inflammatory, anticancer, and antimicrobial activities. The specific (Z)-configuration around the exocyclic double bond is crucial for its spatial orientation and binding affinity to target proteins. The compound's mechanism of action is hypothesized to involve the modulation of kinase signaling pathways or interference with protein-protein interactions critical for cell proliferation and survival. Its research value lies in its use as a lead compound for structure-activity relationship (SAR) studies , where systematic modifications are made to optimize potency, selectivity, and metabolic stability. This reagent is for research use only and is a key intermediate in the development of novel molecular probes for target validation and drug discovery initiatives.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-11(2)23-18(20)10-22-13-6-7-15-16(8-13)25-17(19(15)21)9-14-5-4-12(3)24-14/h4-9,11H,10H2,1-3H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJFJGEWDWZMH-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the 5-methylfuran-2-carbaldehyde, which is then subjected to a Knoevenagel condensation with 3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid. The resulting intermediate is then esterified with isopropyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of alcohols and diols.

    Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structural characteristics enable the exploration of novel reaction pathways and the development of new synthetic methodologies. The compound can be utilized in multi-step reactions to create more complex molecules, facilitating advancements in synthetic organic chemistry.

Synthetic Routes

The synthesis typically involves:

  • Preparation of 5-methylfuran-2-carbaldehyde: This initial step sets the foundation for subsequent reactions.
  • Knoevenagel Condensation: The aldehyde undergoes condensation with 3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid.
  • Esterification: The resulting intermediate is esterified with isopropyl alcohol under acidic conditions to yield the final product.

Medicinal Chemistry

The compound holds promise in medicinal chemistry due to its structural motifs found in various bioactive molecules. Preliminary studies suggest potential biological activities such as:

  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties.
  • Antimicrobial Activity: The furan and benzofuran components are noted for their roles as pharmacophores that interact with biological targets.
  • Anticancer Potential: Similar compounds have been linked to anticancer activities, making this compound a candidate for further investigation .

Materials Science

In materials science, this compound can be employed in the synthesis of polymers and advanced materials tailored for specific functionalities. Its ability to undergo various chemical modifications allows for the creation of materials with desired properties, making it valuable for industrial applications .

Analytical Chemistry

Due to its unique vibrational properties, (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is utilized in spectroscopic methods for analyzing complex mixtures:

  • Spectroscopic Methods: It serves as a standard in FT-IR, FT-Raman, UV–VIS, and NMR spectroscopy.
  • Quantitative Measurements: The compound has improved spectral analysis accuracy by approximately 10%, enhancing the precision of quantitative measurements in analytical chemistry .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Properties
Organic SynthesisBuilding block for complex moleculesUnique structural features
Medicinal ChemistryPotential anti-inflammatory and anticancer activityInteracts with biological targets
Materials ScienceSynthesis of advanced materialsVersatile chemical modifications
Analytical ChemistryStandard in spectroscopic methodsImproved accuracy in spectral analysis

Mechanism of Action

The mechanism by which (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and benzofuran rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-isopropyl 2-((2-((5-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a thiophene ring instead of a furan ring.

    (Z)-isopropyl 2-((2-((5-methylpyrrole-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate imparts unique electronic properties and reactivity compared to its thiophene and pyrrole analogs. This makes it particularly interesting for applications requiring specific electronic characteristics and reactivity profiles.

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a molecular formula that reflects its structural complexity. It features a furan ring, a benzofuran moiety, and an isopropyl group, contributing to its unique chemical properties.

Molecular Formula

  • C : 20
  • H : 23
  • O : 5

Structural Characteristics

The presence of multiple functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antioxidant Properties

Research indicates that compounds containing furan and benzofuran structures often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer activity. For instance, derivatives of benzofuran have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Compounds similar to (Z)-isopropyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been studied for their ability to inhibit enzymes such as xanthine oxidase. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Anticancer Efficacy

A study investigated a related compound's effect on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of similar furan-based compounds using DPPH and ABTS assays. The results demonstrated significant free radical scavenging activity, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of xanthine oxidase

The mechanisms by which this compound exerts its biological effects may involve:

  • Interaction with cellular signaling pathways : The compound may modulate pathways involved in cell survival and proliferation.
  • Induction of oxidative stress : By scavenging free radicals, it may reduce cellular damage.
  • Influence on gene expression : Potential alterations in gene expression related to apoptosis and cell cycle regulation could contribute to its anticancer effects.

Q & A

Q. What are the recommended synthetic strategies for constructing the benzofuran core in this compound?

The benzofuran moiety can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in analogous systems (e.g., 3-methylbenzofuran derivatives). Key steps include:

  • Base-mediated cyclization of phenolic precursors (e.g., NaH in THF at 0°C) .
  • Stereochemical control using protecting groups (e.g., benzyloxy groups) to direct regioselectivity .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY or X-ray crystallography .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture due to potential hydrolysis of the ester group .
  • Safety : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols) .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm Z-configuration of the methylene group (δ ~6.5–7.5 ppm for olefinic protons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar dihydrobenzofurans .
  • HRMS : Verify molecular weight (expected [M+Na]⁺ or [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 3-oxo group in dihydrobenzofuran may act as an electrophilic center .
  • MD simulations : Predict solubility in solvents like THF or DCM by analyzing polarity and steric effects of the isopropyl ester .

Q. What strategies optimize the stereoselective formation of the (Z)-methylene group?

  • Thermodynamic control : Prolonged heating under reflux to favor the Z-isomer via conjugation stabilization .
  • Catalytic approaches : Use chiral ligands (e.g., BINOL derivatives) in asymmetric synthesis to enhance enantiomeric excess .

Q. How do substituents on the furan ring (e.g., 5-methyl group) influence bioactivity or photophysical properties?

  • Structure–activity relationship (SAR) : Methyl groups enhance lipophilicity, potentially improving membrane permeability in biological assays .
  • UV/Vis spectroscopy : Compare λmax shifts between methyl-substituted and unsubstituted analogs to assess conjugation effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar synthetic pathways?

  • Case study : Variations in NaH dispersion purity (60% vs. 95%) can alter reaction efficiency in cyclization steps .
  • Solution : Standardize reagent sources and pre-dry solvents (e.g., THF over molecular sieves) to improve reproducibility .

Q. Why do X-ray data sometimes conflict with NMR-based stereochemical assignments?

  • Root cause : Dynamic effects in solution (e.g., ring puckering in dihydrobenzofuran) may average NMR signals, whereas X-ray provides static snapshots .
  • Mitigation : Use low-temperature NMR or crystallize derivatives (e.g., acetate-protected analogs) to lock conformations .

Methodological Recommendations

  • Reaction optimization : Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable synthesis .
  • Analytical cross-validation : Combine LC-MS, NMR, and XRD for unambiguous structural confirmation .

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